molecular formula C12H11Cl2N3 B14361869 2,5-Dichloro-N,6-dimethyl-N-phenylpyrimidin-4-amine CAS No. 93669-50-2

2,5-Dichloro-N,6-dimethyl-N-phenylpyrimidin-4-amine

Cat. No.: B14361869
CAS No.: 93669-50-2
M. Wt: 268.14 g/mol
InChI Key: ZKXWCCXZJKJWGU-UHFFFAOYSA-N
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Description

2,5-Dichloro-N,6-dimethyl-N-phenylpyrimidin-4-amine is a chemical compound with the molecular formula C12H12Cl2N3 It is a pyrimidine derivative, characterized by the presence of two chlorine atoms and a phenyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N,6-dimethyl-N-phenylpyrimidin-4-amine typically involves the reaction of 2,5-dichloropyrimidine with N,N-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N,6-dimethyl-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

2,5-Dichloro-N,6-dimethyl-N-phenylpyrimidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N,6-dimethyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N,N-dimethyl-2-phenylpyrimidin-4-amine: A similar compound with one chlorine atom instead of two.

    2,5-Dichloro-4,6-dimethylnicotinonitrile: Another pyrimidine derivative with different substituents.

Uniqueness

2,5-Dichloro-N,6-dimethyl-N-phenylpyrimidin-4-amine is unique due to the presence of two chlorine atoms and a phenyl group on the pyrimidine ring. This specific structure imparts distinct chemical properties and reactivity, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.

Properties

CAS No.

93669-50-2

Molecular Formula

C12H11Cl2N3

Molecular Weight

268.14 g/mol

IUPAC Name

2,5-dichloro-N,6-dimethyl-N-phenylpyrimidin-4-amine

InChI

InChI=1S/C12H11Cl2N3/c1-8-10(13)11(16-12(14)15-8)17(2)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

ZKXWCCXZJKJWGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)N(C)C2=CC=CC=C2)Cl

Origin of Product

United States

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